O(sup 1)-Methyllappaconidine
Overview
Description
Diterpenoid Alkaloid , extracted from Aconitum orientale
Lappaconine is a new derivative of norditerpenoid alkaloids.
Scientific Research Applications
Detection and Characterization of Reactive Oxygen Species
- Zhao et al. (2005) focused on the detection of superoxide (O2(.-)) and its interaction with hydroethidine, highlighting the importance of accurately characterizing reactive oxygen species in biological systems (Zhao et al., 2005).
Singlet Oxygen and Its Biological Effects
- A study by Ravanat et al. (2000) evaluated the potential of singlet oxygen (1O2) to induce oxidation of cellular DNA, providing a method to assess oxidative stress and its implications in cellular biology (Ravanat et al., 2000).
Antimicrobial and Antioxidant Properties
- Kaya et al. (2006) explored the synthesis, characterization, and antimicrobial properties of a specific oligomer, which could be relevant for understanding the antimicrobial potential of various compounds including O(1)-Methyllappaconidine (Kaya et al., 2006).
Effects on Cellular Senescence and Mitochondrial Function
- Atamna et al. (2008) investigated methylene blue and its impact on delaying cellular senescence and enhancing mitochondrial biochemical pathways, which may offer insights into the potential cellular and mitochondrial effects of O(1)-Methyllappaconidine (Atamna et al., 2008).
properties
IUPAC Name |
11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,13,18-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO6/c1-5-24-10-21(26)7-6-14(29-3)23-12-8-11-13(28-2)9-22(27,15(12)18(11)30-4)16(20(23)24)17(25)19(21)23/h11-20,25-27H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTILZYWJYHNZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946767 | |
Record name | 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23943-93-3 | |
Record name | Lappaconine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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